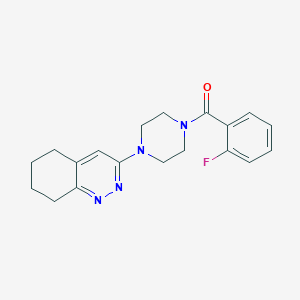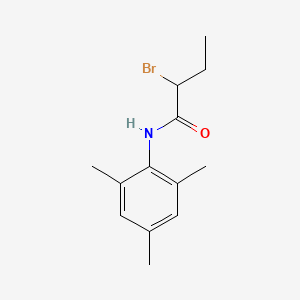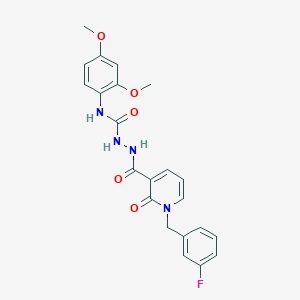
2-(2-((4-Amino-6-((2,5-dimethoxyphenyl)amino)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-((4-Amino-6-((2,5-dimethoxyphenyl)amino)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is notable for its potential pharmacological effects, including anti-inflammatory, antibacterial, and antiviral properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4-Amino-6-((2,5-dimethoxyphenyl)amino)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol typically involves multiple steps. The initial step often includes the formation of the pyrimidine ring, followed by the introduction of the amino and nitro groups. The final steps involve the attachment of the ethoxyethanol moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
2-(2-((4-Amino-6-((2,5-dimethoxyphenyl)amino)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Substitution reactions can occur at the amino or nitro groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amino derivatives .
科学研究应用
2-(2-((4-Amino-6-((2,5-dimethoxyphenyl)amino)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antibacterial effects.
Medicine: Investigated for its potential therapeutic applications, particularly in treating inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(2-((4-Amino-6-((2,5-dimethoxyphenyl)amino)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol involves its interaction with specific molecular targets and pathways. It may inhibit the activity of certain enzymes or receptors involved in inflammatory processes. The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its pharmacological effects .
相似化合物的比较
Similar Compounds
2-Amino-4,6-dihydroxypyrimidine: Known for its anti-inflammatory properties.
4-Amino-2,6-dimethoxypyrimidine: Used in various chemical syntheses.
Pyrimidopyrimidines: Studied for their biological significance and therapeutic potential.
Uniqueness
2-(2-((4-Amino-6-((2,5-dimethoxyphenyl)amino)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in both research and industrial applications .
属性
IUPAC Name |
2-[2-[[4-amino-6-(2,5-dimethoxyanilino)-5-nitropyrimidin-2-yl]amino]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O6/c1-26-10-3-4-12(27-2)11(9-10)19-15-13(22(24)25)14(17)20-16(21-15)18-5-7-28-8-6-23/h3-4,9,23H,5-8H2,1-2H3,(H4,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGITRRRWAYWGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCCOCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 3-(4-fluorophenyl)-4-oxo-5-(3,4,5-trimethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2611173.png)


![2-(1,3-benzoxazol-2-ylsulfanyl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide](/img/structure/B2611177.png)


![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B2611181.png)
![3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one](/img/structure/B2611183.png)
![4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid](/img/structure/B2611185.png)

![1-[(4-fluorophenyl)methyl]-4-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2611189.png)


